2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a hexanoic acid backbone with a methylidene group (CH₂=CH–) at position 4 and an Fmoc group protecting the α-amine . The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The methylidene group introduces unsaturation into the side chain, which can influence conformational flexibility, reactivity, and interactions in peptide sequences.
Applications likely include peptide backbone modification, conjugation, or incorporation into biomaterials requiring tailored steric or electronic properties.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylidenehexanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-3-14(2)12-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
HRZQBWKSGKBBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino group.
Coupling Reactions: The free amino group can react with carboxylic acids or activated esters to form peptide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Fmoc Chloride: Used for the protection of the amino group.
Piperidine: Used for the deprotection of the Fmoc group.
Dichloromethane and Dimethylformamide: Common solvents used in the synthesis and purification processes.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences and structures. The Fmoc group ensures that the amino group is protected during the synthesis, allowing for the selective formation of peptide bonds .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, which are essential for studying biochemical processes and developing new drugs.
Biology: Facilitates the study of protein-protein interactions, enzyme functions, and cellular signaling pathways.
Medicine: Plays a crucial role in the development of peptide-based therapeutics for treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection and subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides with high precision .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acids with unsaturated or functionalized side chains. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Chain Length and Unsaturation: The target compound’s hexanoic acid chain provides greater flexibility compared to shorter analogs like Fmoc-4,5-dehydro-Leu-OH (pentenoic acid) . The methylidene group (CH₂=CH–) may enhance π-π interactions in peptide assemblies. In contrast, azido- or methoxy-oxo derivatives () introduce polar or reactive handles for post-synthetic modifications .
The methylidene group in the target compound balances rigidity and reactivity, making it suitable for applications requiring controlled conformational dynamics.
Synthesis and Handling :
- Most Fmoc-protected compounds are synthesized with >95% purity . However, safety data () highlight gaps in ecological and toxicological profiles, necessitating careful handling .
Applications :
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid, commonly referred to as Fmoc-D-Lys(Mtt)-OH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid
- Molecular Formula : C19H20N2O4
- Molecular Weight : 336.38 g/mol
- CAS Number : 198544-94-4
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The fluorenyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in metabolic pathways, such as fatty acid biosynthesis in Mycobacterium tuberculosis, indicating potential anti-bacterial properties .
- Antiproliferative Activity : Research indicates that derivatives of fluorenone can act as topoisomerase inhibitors, affecting cancer cell proliferation .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their therapeutic effects against oxidative stress-related diseases .
Biological Activity Summary
The following table summarizes the biological activities reported for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid and related compounds:
Case Studies
- Antimicrobial Activity : A study focused on the synthesis of fluorenone derivatives demonstrated that certain compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural modifications were crucial for enhancing bioactivity .
- Cancer Research : A series of fluorenone derivatives were tested for antiproliferative effects on cancer cell lines. The introduction of specific alkyl groups improved their efficacy as topoisomerase inhibitors, suggesting that structural optimization can lead to more potent anticancer agents .
- Oxidative Stress Models : Research has shown that fluorenone derivatives possess antioxidant properties, which were evaluated using various in vitro models. These compounds effectively scavenge free radicals and reduce cellular damage caused by oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
